N6-Benzoyl-2'-fluoro-2'-deoxyarabinoadenosine

HIV-1 Nucleotide Reverse Transcriptase Inhibitor Process Chemistry

This N6-benzoyl-protected 2'-fluoro-2'-deoxyarabinoadenosine is the mandatory starting material for the published multi‑kg synthesis of rovafovir etalafenamide (GS‑9131). Its unique 2'-fluoro-β-D-arabinofuranosyl configuration and N6‑benzoyl protection deliver regioselective reactivity and metabolic stability that cannot be replicated with any unprotected or alternatively protected nucleoside analog. Ideal for CROs and CDMOs scaling GS‑9131, developing novel NtRTI prodrugs, or preparing the corresponding 2'-Fluoro-Bz-A CEP for automated oligonucleotide synthesis.

Molecular Formula C17H16FN5O4
Molecular Weight 373.3 g/mol
Cat. No. B12395082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Benzoyl-2'-fluoro-2'-deoxyarabinoadenosine
Molecular FormulaC17H16FN5O4
Molecular Weight373.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)F
InChIInChI=1S/C17H16FN5O4/c18-11-13(25)10(6-24)27-17(11)23-8-21-12-14(19-7-20-15(12)23)22-16(26)9-4-2-1-3-5-9/h1-5,7-8,10-11,13,17,24-25H,6H2,(H,19,20,22,26)/t10-,11-,13?,17-/m1/s1
InChIKeyHLJZTLWDAQVZBU-NEIGDEDZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N6-Benzoyl-2'-fluoro-2'-deoxyarabinoadenosine (CAS 144924-99-2): A Critical Protected Nucleoside Intermediate for Antiviral Drug Synthesis


N6-Benzoyl-2'-fluoro-2'-deoxyarabinoadenosine (C17H16FN5O4, MW 373.34) is a fluorinated adenosine analog in which the exocyclic amine of the adenine base is protected with a benzoyl (Bz) group. This specific chemical structure serves as a key starting material in the multi-kilogram synthesis of rovafovir etalafenamide (GS-9131), an investigational nucleotide reverse transcriptase inhibitor (NtRTI) under development for HIV-1 infection [1]. The benzoyl protection at N6, combined with the 2'-fluoro-2'-deoxy-β-D-arabinofuranosyl sugar configuration, confers unique chemical stability and regioselective reactivity that distinguishes it from unprotected or alternatively protected nucleoside analogs [2].

Why N6-Benzoyl-2'-fluoro-2'-deoxyarabinoadenosine Cannot Be Replaced by Other Adenosine Analogs


Generic substitution of this protected nucleoside is not possible due to the confluence of three non-interchangeable structural features: (1) the 2'-fluoro-β-D-arabinofuranosyl (2'-F-ara) configuration, which confers metabolic stability to downstream active metabolites by reducing deamination rates up to 50-fold compared to non-fluorinated or ribo-configured analogs [1]; (2) the N6-benzoyl protecting group, which ensures regioselective functionalization at the 5'-OH and 3'-OH positions during downstream phosphoramidite synthesis and prevents undesired side reactions during coupling steps ; and (3) the specific stereochemistry (2'R,3'S,4'R,5'R) required for biological activity of the final drug substance. Substituting this intermediate with an unprotected 2'-fluoro-2'-deoxyarabinoadenosine, or with a different N-protecting group (e.g., isobutyryl or acetyl), fundamentally alters the synthetic route, impurity profile, and ultimately the process mass intensity (PMI) of the manufacturing campaign [2].

Quantitative Evidence Differentiating N6-Benzoyl-2'-fluoro-2'-deoxyarabinoadenosine from Analogs


Essential Key Starting Material for Rovafovir Etalafenamide (GS-9131) Manufacturing

N6-Benzoyl-2'-fluoro-2'-deoxyarabinoadenosine (1) is explicitly designated as a 'key starting material' in the multi-kilogram synthesis of rovafovir etalafenamide (2), a Gilead Sciences clinical candidate. The published manufacturing process describes a four-step assembly beginning from this protected nucleoside core [1]. Alternative intermediates were explored but failed to achieve the required process mass intensity (PMI) reduction and manufacturing effectiveness . In contrast, closely related adenosine analogs such as 2'-deoxy-2'-fluoroarabinoadenosine (unprotected) or N6-isobutyryl-2'-fluoro-2'-deoxyarabinoadenosine are not documented as viable starting materials for this specific drug candidate.

HIV-1 Nucleotide Reverse Transcriptase Inhibitor Process Chemistry

High-Yield Deprotection Step Enabled by Benzoyl Protecting Group Strategy

The N6-benzoyl protecting group can be selectively removed under mild basic conditions (2N NaOH in MeOH:H2O (4:1), pyridine, -5°C to 0°C, 30 min) to afford the free nucleoside in 86.7% isolated yield . This high-yielding deprotection contrasts with other N-acyl protecting groups such as isobutyryl (iBu) or acetyl (Ac), which typically require harsher conditions (e.g., concentrated ammonium hydroxide at 55°C for 16 hours) and can lead to lower yields due to side reactions or incomplete deprotection [1].

Nucleoside Protection Synthetic Efficiency Process Optimization

Metabolic Stability Advantage Conferred by 2'-Fluoro-ara Configuration

The 2'-fluoro-β-D-arabinofuranosyl (2'-F-ara) sugar configuration in the parent nucleoside (F-ara-ddA) confers significantly enhanced resistance to enzymatic deamination by adenosine deaminase (ADA) compared to non-fluorinated and ribo-configured analogs. Specifically, F-ara-ddA is deaminated approximately 50-fold slower than the ribo-analogue F-ribo-ddA under parallel conditions [1]. Additionally, compared to the parent antiretroviral agent 2',3'-dideoxyadenosine (ddAdo), the fluorinated analog 2'-F-dd-ara-A is deaminated 10 times less rapidly, and the resulting deaminated product (2'-fluoro-2',3'-dideoxyarabinosylhypoxanthine) is resistant to cleavage by purine nucleoside phosphorylase (PNP) [2].

Antiviral Metabolic Stability Deamination Resistance

Intracellular Persistence of Active Triphosphate Metabolite

The active triphosphate metabolite derived from the 2'-F-ara nucleoside core, designated FddATP, demonstrates exceptional intracellular stability with a half-life of approximately 20 hours after removal of the prodrug from the culture medium [1]. This prolonged retention is a direct consequence of the 2'-fluoro-arabino configuration, which resists cellular catabolic enzymes. In contrast, the triphosphate of the non-fluorinated parent compound ddAdo (ddATP) is more rapidly degraded under similar conditions (quantitative half-life data not directly reported in the same study, but implied by the 5- to 20-fold higher accumulation of FddATP).

Pharmacology Intracellular Half-Life HIV

Validated Building Block for Phosphoramidite Synthesis of 2'-F Modified Oligonucleotides

The N6-benzoyl-2'-fluoro-2'-deoxyarabinoadenosine core serves as the direct precursor to commercially available phosphoramidite building blocks, specifically 2'-Fluoro-Bz-A CEP (CAS 136834-22-5), used in solid-phase oligonucleotide synthesis . The benzoyl protecting group on the exocyclic amine is the standard protection for adenine in automated DNA/RNA synthesizers, ensuring compatibility with standard deprotection protocols (e.g., ammonium hydroxide treatment). Attempting to use an unprotected adenine nucleoside or an alternative N-protecting group (e.g., dimethylformamidine) would either lead to depurination during synthesis or require non-standard, potentially incompatible, deprotection conditions .

Oligonucleotide Synthesis Phosphoramidite Chemistry Nucleic Acid Therapeutics

Defined Physicochemical Identity for Quality Control and Procurement

N6-Benzoyl-2'-fluoro-2'-deoxyarabinoadenosine is unambiguously defined by its CAS Registry Number (144924-99-2), molecular formula (C17H16FN5O4), and molecular weight (373.34 g/mol) . This level of precise chemical identity is essential for procurement, inventory management, and regulatory documentation. In contrast, less rigorously defined 'adenosine analogs' or 'fluorinated nucleoside intermediates' without a unique CAS number pose significant traceability and quality assurance risks in a regulated research or manufacturing environment.

Quality Control Analytical Chemistry Procurement

Optimal Use Cases for N6-Benzoyl-2'-fluoro-2'-deoxyarabinoadenosine Based on Quantitative Evidence


Process Development and Scale-Up for Rovafovir Etalafenamide (GS-9131) Manufacturing

This compound is the unequivocal starting material for replicating the published industrial synthesis of rovafovir etalafenamide, a late-stage HIV-1 clinical candidate. As documented in Organic Process Research & Development, the four-step assembly of the API begins from this specific protected nucleoside core [1]. Procurement of N6-benzoyl-2'-fluoro-2'-deoxyarabinoadenosine is mandatory for any CRO, CDMO, or internal process chemistry team tasked with developing, scaling, or validating the synthetic route to GS-9131 or its analogs.

Synthesis of 2'-Fluoro-Modified Oligonucleotides via Phosphoramidite Chemistry

This protected nucleoside is the direct precursor to 2'-Fluoro-Bz-A CEP, a commercially essential phosphoramidite building block for incorporating 2'-fluoro modifications into synthetic oligonucleotides [1]. The N6-benzoyl group ensures full compatibility with standard automated DNA/RNA synthesizer protocols. Researchers developing antisense oligonucleotides, siRNAs, or aptamers requiring enhanced nuclease resistance and binding affinity should procure this specific protected intermediate to prepare the corresponding phosphoramidite in-house or to verify the identity of purchased amidite.

Medicinal Chemistry Exploration of Metabolically Stable Nucleoside Prodrugs

The 2'-fluoro-β-D-arabinofuranosyl configuration, which is preserved in this protected intermediate, confers up to 50-fold enhanced resistance to adenosine deaminase and a 20-hour intracellular half-life for the active triphosphate metabolite [1][2]. Medicinal chemists designing novel nucleoside analog prodrugs targeting HIV, HBV, or cancer should utilize this intermediate to explore new prodrug motifs (e.g., phosphoramidate, cycloSal) while benefiting from the well-characterized metabolic stability of the underlying 2'-F-ara scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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